(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one
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Description
(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.205. The purity is usually 95%.
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Scientific Research Applications
Metal-Catalyzed Cycloaddition and Nazarov Cyclization
The bicyclo[5.3.0]decane skeleton, closely related to (2S,6R)-Tricyclo[5.2.1.0²,⁶]decane-8-ene-3-one, has been explored in metal-catalyzed intermolecular [5+2] cycloadditions of vinylcyclopropanes and enynones. This process efficiently forms dienone cycloadducts, which then undergo Nazarov cyclizations, providing novel access to this complex structure. This method is significant for synthesizing compounds of structural, biological, and therapeutic importance (Wender, Stemmler, & Sirois, 2010).
Ring-Closing Metathesis for Synthesis
The 6,8-dioxabicyclo[3.2.1]octane skeleton, another structure similar to (2S,6R)-Tricyclo[5.2.1.0²,⁶]decane-8-ene-3-one, has been synthesized through desymmetrization of trienes derived from diols. This ring-closing metathesis approach is crucial for producing structures found in natural products, such as (+)-exo-brevicomin and rac-endo- and enantiomerically enriched (+)-endo-brevicomin (Burke, Müller, & Beaudry, 1999).
Organocatalytic Applications
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), a compound structurally related to (2S,6R)-Tricyclo[5.2.1.0²,⁶]decane-8-ene-3-one, has been used as an effective organocatalyst for acyl transfer and ring-opening polymerization of cyclic esters. Its ability to simultaneously activate both esters and alcohols demonstrates its utility as a bifunctional catalyst (Pratt et al., 2006).
Synthesis of Complex Molecular Structures
The bicyclo[4.1.0]hept-1,6-ene, related to (2S,6R)-Tricyclo[5.2.1.0²,⁶]decane-8-ene-3-one, has been synthesized and studied for its reaction dynamics and potential in forming complex molecular structures. This includes its dimerization through ene reactions and transformation into various carbonyl products, offering insights into new synthetic pathways (Billups et al., 1996).
Properties
IUPAC Name |
(2S,6R)-tricyclo[5.2.1.02,6]dec-8-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-8,10H,3-5H2/t6?,7?,8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZKBCKGQBZZFM-VUMZSGCYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C3CC2C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]2[C@H]1C3CC2C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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